5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound belonging to the isothiazole family. This compound features a unique structure with a sulfur-nitrogen bond within a five-membered ring, making it an interesting subject for various chemical and biological studies .
Chemical Reactions Analysis
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:
2-Methylbenzothiazole: Another compound with a similar structure but different functional groups.
5-Amino-2-methylbenzothiazole: Shares the amino and methyl groups but lacks the isothiazole ring.
Isothiazole: The parent compound of the isothiazole family, featuring the characteristic sulfur-nitrogen bond
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
183723-75-3 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
5-amino-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,9H2,1H3 |
InChI Key |
NVPLNXYJCPCDAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N |
Origin of Product |
United States |
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